molecular formula C8H5BrN2O B6229991 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 1356144-44-9

6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B6229991
CAS No.: 1356144-44-9
M. Wt: 225.04 g/mol
InChI Key: NEKUCJYTPZSTAW-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O. This compound is characterized by the presence of a bromine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring and an aldehyde group at the 3rd position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine followed by formylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaN3, KSCN, DMF

Major Products Formed

Scientific Research Applications

6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the design of anticancer and antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of TRKs, it prevents their activation and subsequent signaling pathways, leading to reduced cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyrazolo[1,5-a]pyridine
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Uniqueness

6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

1356144-44-9

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-7-1-2-8-6(5-12)3-10-11(8)4-7/h1-5H

InChI Key

NEKUCJYTPZSTAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1Br)C=O

Purity

95

Origin of Product

United States

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